

reference standards for (2R)-morpholine-2-carboxamide hydrochloride

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Compound of Interest

Compound Name:	(2R)-morpholine-2-carboxamide hydrochloride
CAS No.:	1841087-83-9
Cat. No.:	B6203223

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Comprehensive Comparison Guide: Reference Standards for (2R)-Morpholine-2-carboxamide Hydrochloride

As a Senior Application Scientist in early-stage drug discovery and CMC (Chemistry, Manufacturing, and Controls), I frequently encounter the analytical challenges associated with chiral building blocks. **(2R)-Morpholine-2-carboxamide hydrochloride** (CAS No. 1841087-83-9) is a premier example. The morpholine ring is a privileged scaffold that improves aqueous solubility and modulates the lipophilicity (LogP) of drug candidates, while the carboxamide moiety provides critical directional hydrogen bonding.

The precise 3D vector of these interactions is dictated entirely by the (2R) stereocenter. Enantiomeric impurities can lead to drastic reductions in target affinity or off-target toxicity, a phenomenon well-documented in the development of SARS-CoV-2 Mpro inhibitors[1], DPP1 inhibitors like AZD7986[2], and c-Met/PI3K pathway modulators[3]. Consequently, establishing a rigorously characterized reference standard for this intermediate is a non-negotiable prerequisite for downstream API synthesis.

This guide objectively compares the tiers of available reference standards for **(2R)-morpholine-2-carboxamide hydrochloride** and provides a self-validating analytical protocol for chiral qualification.

Objective Comparison of Reference Standard Tiers

When sourcing or synthesizing a reference standard for **(2R)-morpholine-2-carboxamide hydrochloride**, researchers must balance traceability, analytical rigor, and cost. Commercial suppliers typically offer this compound at varying purity levels (e.g., 95% to >97%)[4][5], but for quantitative assay validation, the tier of the standard must match the regulatory phase of the project.

Table 1: Performance and Suitability Comparison of Reference Standard Tiers

Parameter	Tier 1: Certified Reference Material (CRM)	Tier 2: Commercial High-Purity Standard	Tier 3: In-House Working Standard
Typical Purity (HPLC/NMR)	>99.5% (Mass balance & qNMR)	95.0% – 97.0%[4][5]	>98.0% (Internally purified)
Chiral Purity (ee)	>99.9%	>98.0%	>99.0%
Traceability	ISO 17034 / ISO/IEC 17025	Certificate of Analysis (CoA) only	Cross-validated against Tier 1
Cost & Availability	High cost; often custom synthesized	Moderate cost; readily available	Low cost per gram; high labor cost
Best Use Case	IND-enabling studies, API release	Hit-to-lead synthesis, SAR studies	Routine in-process control (IPC)

The Causality of Experimental Design in Chiral Qualification

To utilize **(2R)-morpholine-2-carboxamide hydrochloride** as a reference standard, its enantiomeric excess (ee) must be empirically validated.

The Mechanistic Challenge: The compound is supplied as a hydrochloride salt to prevent the spontaneous polymerization or degradation that free-base morpholines sometimes undergo. However, in chromatography, the protonated secondary amine of the morpholine ring interacts strongly with residual acidic silanols on silica-based stationary phases. This causes severe peak tailing, which obscures the baseline resolution required to accurately integrate a trace (2S) enantiomer impurity.

The Solution: We employ Normal-Phase Chiral HPLC using an amylose-based stationary phase (e.g., Chiralpak IG). Crucially, we introduce 0.1% Diethylamine (DEA) into the mobile phase. Causality: The DEA acts as a sacrificial, competing base. It neutralizes the HCl salt of the analyte in situ and caps the acidic silanols on the column, ensuring the morpholine amine remains in its free-base form during transit. This yields sharp, symmetrical peaks and maximizes the chiral recognition provided by the amylose carbamate selectors.

Self-Validating Protocol: Chiral Purity Determination

This protocol is designed as a self-validating system. It mandates a System Suitability Test (SST) using a racemic mixture to prove the method's resolving power before the reference standard is ever evaluated.

Step-by-Step Methodology

- System Suitability Preparation (The Control): Dissolve 1.0 mg of racemic morpholine-2-carboxamide in 1.0 mL of Ethanol. This ensures the column can separate the (2R) and (2S) enantiomers.
- Standard Preparation: Accurately weigh 1.0 mg of the **(2R)-morpholine-2-carboxamide hydrochloride** reference standard candidate. Dissolve in 1.0 mL of Ethanol containing 0.1% DEA to neutralize the HCl salt.
- Chromatographic Conditions:
 - Column: Chiralpak IG (250 x 4.6 mm, 5 μ m)
 - Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
 - Flow Rate: 1.0 mL/min

- Detection: UV at 210 nm (due to the lack of strong chromophores, low UV is required).
- Temperature: 25°C
- Execution & Validation: Inject the SST (Racemate) first. Proceed to inject the Reference Standard only if the resolution (Rs) between the two peaks in the SST is ≥ 2.0 .

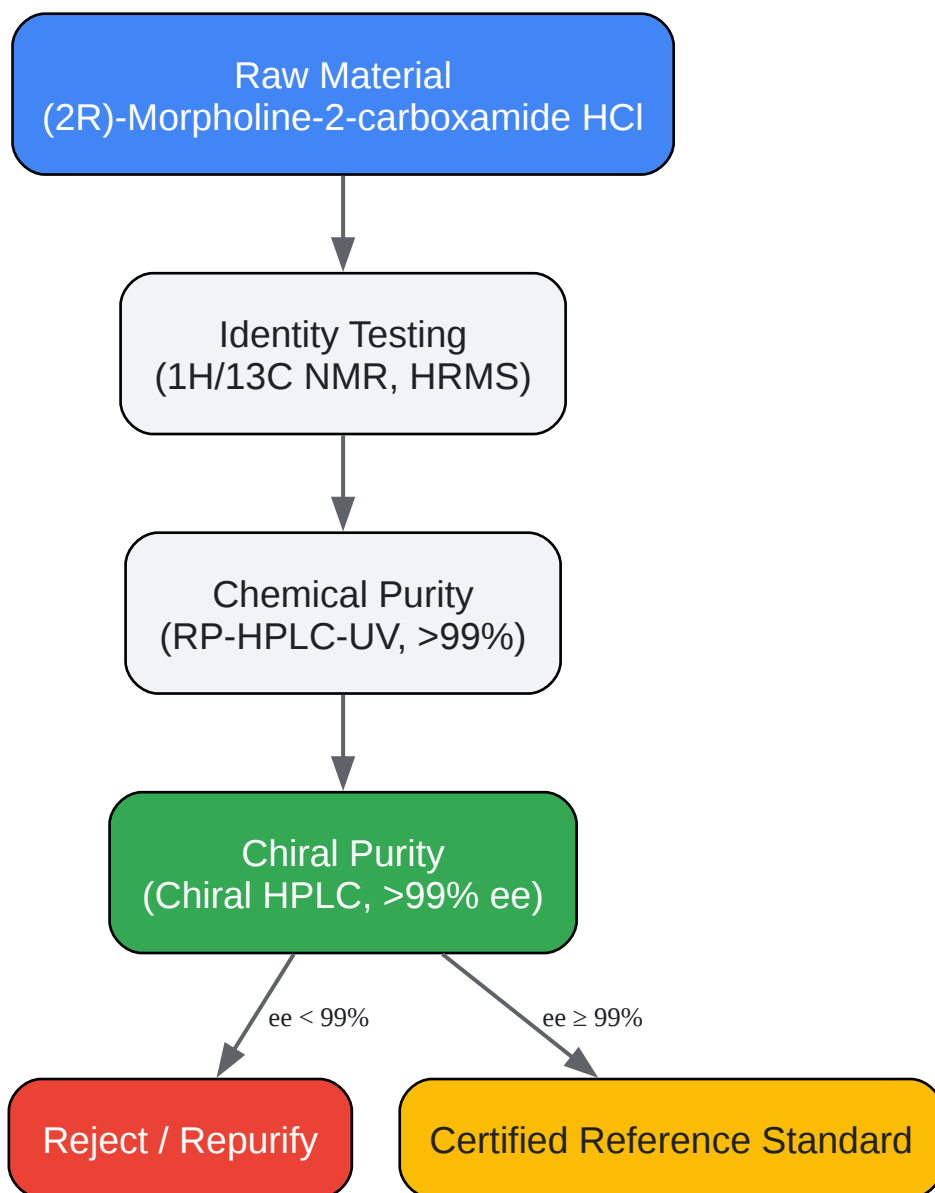
Table 2: Quantitative System Suitability and Resolution Data

Injection Type	Enantiomer	Retention Time (min)	Theoretical Plates (N)	Resolution (Rs)	Tailing Factor
SST (Racemate)	(2R)-isomer	8.45	> 8,500	N/A	1.12
SST (Racemate)	(2S)-isomer	10.20	> 8,200	2.85	1.15
Reference Std	(2R)-isomer	8.46	> 8,500	N/A	1.11
Reference Std	(2S)-isomer	Not Detected	N/A	N/A	N/A

Data Interpretation: An Rs of 2.85 demonstrates baseline separation, validating that if the (2S) impurity were present in the reference standard, it would be distinctly quantifiable.

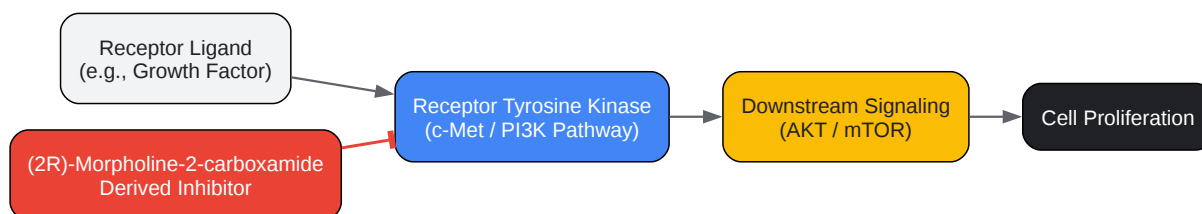
Visualizing Workflows and Mechanisms

Below are the logical architectures governing the qualification of the standard and its downstream pharmacological utility.



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Caption: Workflow for the analytical qualification of chiral reference standards.



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Caption: Mechanism of action for (2R)-morpholine-2-carboxamide derived kinase inhibitors.

References

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